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Introduction
Diethanolamine (DEA) and its derivatives are prevalent in various industrial and pharmaceutical

applications. For computational chemists and drug development professionals, a thorough

understanding of the thermodynamic properties of these molecules is paramount for accurate

modeling and simulation of their behavior in biological and chemical systems. Diethanolamine
hydrochloride (DEA·HCl), the salt formed from the reaction of diethanolamine with

hydrochloric acid, is of particular interest due to its solubility and stability in aqueous

environments, which are often relevant in pharmaceutical formulations and biological studies.

This technical guide provides a concise overview of the available thermodynamic data for

Diethanolamine hydrochloride. Due to the limited availability of experimental data for the

hydrochloride salt, this guide also includes data for the parent compound, Diethanolamine, and

discusses the theoretical implications of protonation on these properties.

Thermodynamic Data
The thermodynamic properties of a compound are essential for predicting its stability, reactivity,

and interactions. Key parameters include heat capacity, enthalpy of formation, and Gibbs free

energy of formation.
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Diethanolamine Hydrochloride (Diethanolammonium
Chloride)
Experimental data for the thermodynamic properties of solid Diethanolamine hydrochloride
are scarce in publicly available literature. However, properties in aqueous solutions have been

investigated. Specifically, the apparent molar heat capacities and apparent molar volumes have

been determined.[1] From these, the standard partial molar heat capacities and volumes for the

diethanolammonium ion ((HOC₂H₄)₂NH₂⁺) can be derived.

Table 1: Standard Partial Molar Properties of Aqueous Diethanolammonium Ion

Temperature (K)
Standard Partial Molar
Volume, V° (cm³·mol⁻¹)

Standard Partial Molar
Heat Capacity, C°p
(J·K⁻¹·mol⁻¹)

283.15 86.1 185

298.15 87.5 188

313.15 88.5 193

328.15 89.1 199

Data derived from Allred, G. C., & Woolley, E. M. (1981). Thermodynamic properties of

aqueous diethanolamine (DEA), N,N-dimethylethanolamine (DMEA), and their chloride salts:

apparent molar heat capacities and volumes at temperatures from 283.15 to 328.15 K.

Canadian Journal of Chemistry, 59(19), 2755-2760.

Diethanolamine (Parent Compound)
For computational studies, it is often useful to have the thermodynamic data of the parent

amine. These values can serve as a baseline for theoretical calculations of the protonated

species.

Table 2: Thermodynamic Properties of Diethanolamine (Solid)
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Property Value Units Reference

Standard Molar Heat

Capacity (Cp,solid) at

298.15 K

137 J·K⁻¹·mol⁻¹ [2]

Standard Enthalpy of

Formation (ΔfH°solid)

at 298.15 K

-493.8 ± 2.6 kJ·mol⁻¹ [2]

Note on Enthalpy and Gibbs Free Energy of Formation of Diethanolamine Hydrochloride:

Direct experimental values for the standard enthalpy of formation (ΔfH°) and standard Gibbs

free energy of formation (ΔfG°) of solid Diethanolamine hydrochloride were not found in the

surveyed literature. For computational purposes, these values can be estimated. One approach

is to use the experimental enthalpy of formation of solid Diethanolamine and calculate the

enthalpy change of the acid-base reaction with hydrogen chloride in the solid state, which can

be approximated using computational chemistry methods. The Gibbs free energy of formation

can be subsequently estimated using the Gibbs-Helmholtz equation if the standard entropy (S°)

is also calculated.

The NIST WebBook contains data for the gas-phase free energy of reaction for the clustering

of a protonated diethanolamine molecule with a neutral diethanolamine molecule, but not the

standard Gibbs free energy of formation of the protonated species itself.[3][4]

Experimental Protocols
The determination of thermodynamic properties is rooted in precise experimental

measurements. Below are summaries of the methodologies used to obtain the data presented.

Determination of Apparent Molar Heat Capacities and
Volumes
The data for Diethanolamine hydrochloride in Table 1 were derived from measurements of

apparent molar heat capacities (Cp,φ) and apparent molar volumes (Vφ).[1]
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Apparatus: A Picker flow microcalorimeter and a vibrating tube densimeter were used for

these measurements.[1]

Methodology:

Solutions of Diethanolamine hydrochloride in water were prepared at various molalities.

The specific heat capacities and densities of these solutions were measured at different

temperatures (283.15 K to 328.15 K).[1]

The apparent molar properties were calculated from the experimental data.

The experimental results were analyzed using Young's Rule in conjunction with the

Guggenheim form of the extended Debye-Hückel equation to account for ionic interactions

and chemical relaxation effects.[1]

These calculations yielded the standard partial molar heat capacities and volumes for the

diethanolammonium ion.[1]

Determination of Enthalpy of Formation (for
Diethanolamine)
The standard enthalpy of formation of solid Diethanolamine was determined by combustion

calorimetry.[2]

Apparatus: A combustion calorimeter.

Methodology:

A known mass of solid Diethanolamine is combusted in an excess of oxygen within a

calorimetric bomb.

The heat released during the combustion reaction is measured by observing the

temperature change of the surrounding water bath.

From the heat of combustion, the standard enthalpy of formation is calculated using

Hess's law, with the known standard enthalpies of formation of the combustion products
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(CO₂, H₂O, and N₂).

Workflow for Thermodynamic Property
Determination
The following diagram illustrates a general workflow for the experimental and computational

determination of thermodynamic properties of a compound like Diethanolamine
hydrochloride.
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A generalized workflow for determining thermodynamic properties.

Conclusion
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This technical guide summarizes the currently available thermodynamic data for

Diethanolamine hydrochloride, with a focus on its properties in aqueous solutions which are

critical for computational modeling in drug development and other scientific research. While a

complete set of experimental thermodynamic data for the solid state of Diethanolamine
hydrochloride is not readily available, the provided data for its aqueous ionic form and for the

parent Diethanolamine molecule offer a solid foundation for computational chemists. The

detailed experimental protocols and the generalized workflow provide researchers with a

framework for either utilizing existing data or planning future studies to obtain more

comprehensive thermodynamic profiles of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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